2-(Cyclopropylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)pyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antibiotics. This compound features a cyclopropylamino group attached to a pyridine ring, which is further substituted with a sulfonamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)pyridine-3-sulfonamide typically involves the reaction of 2-aminopyridine with cyclopropylamine under suitable conditions to form the cyclopropylamino derivative. This intermediate is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylamino)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its potential use as an antibiotic, the compound may inhibit the synthesis of folic acid in bacteria by targeting the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- Sulfathiazole
- Sulfamethizole
- Sulfachlorpyridazine
- Sulfamerazine
- Sulfamethoxypyridazine
Uniqueness
2-(Cyclopropylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylamino group can enhance its binding affinity to certain targets, making it potentially more effective in its applications compared to other sulfonamides .
Properties
Molecular Formula |
C8H11N3O2S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(cyclopropylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11N3O2S/c9-14(12,13)7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)(H2,9,12,13) |
InChI Key |
STLIHPQXSODNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.